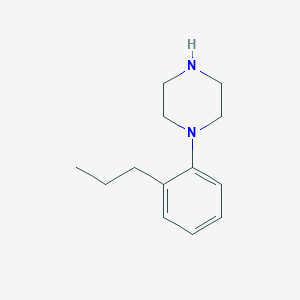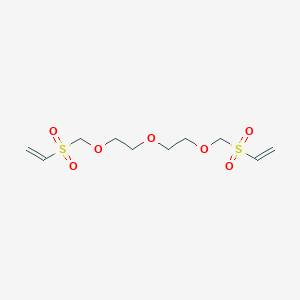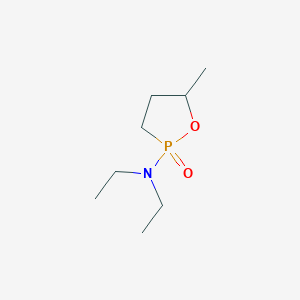
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-3-nitro-1H-1,2,4-triazole with acetic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods often employ microwave irradiation to enhance reaction rates and yields. This approach not only reduces reaction times but also minimizes the formation of by-products .
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise as an antifungal and antibacterial agent.
Medicine: Research has indicated potential anticancer properties, making it a subject of interest in oncology.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- involves its interaction with specific molecular targets. In biological systems, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death .
The compound also interacts with various enzymes, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target organism .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also inhibits ergosterol biosynthesis.
Voriconazole: Another antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Itraconazole: Known for its broad-spectrum antifungal activity.
What sets 1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- apart is its unique combination of a nitro group and an acetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
151354-67-5 |
|---|---|
Molekularformel |
C5H7N5O3 |
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
2-(5-methyl-3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5O3/c1-3-7-5(10(12)13)8-9(3)2-4(6)11/h2H2,1H3,(H2,6,11) |
InChI-Schlüssel |
BVLWHDJSAZIHDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1CC(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/no-structure.png)
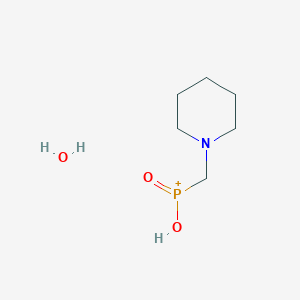
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)

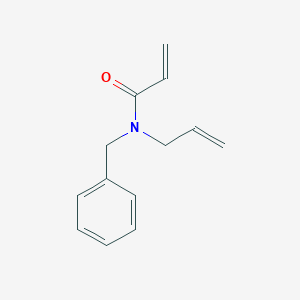

![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)


